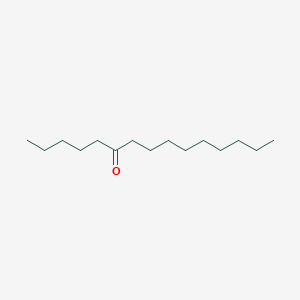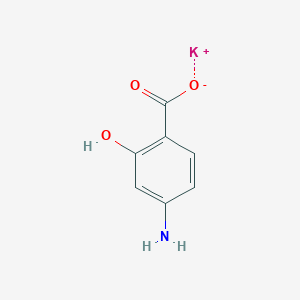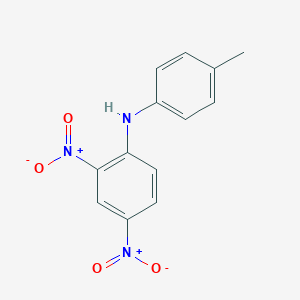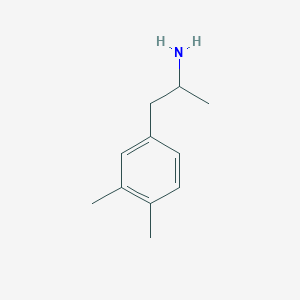
Xylopropamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Xylopropamine is a stimulant drug that belongs to the amphetamine family. It is a derivative of methamphetamine and has been used in scientific research to study the effects of amphetamines on the human body. Xylopropamine is a potent stimulant that has been found to have a similar mechanism of action to other amphetamines.
Wirkmechanismus
The mechanism of action of Xylopropamine is similar to that of other amphetamines. It works by increasing the release of dopamine and norepinephrine in the brain. This increase in neurotransmitter release leads to increased arousal, alertness, and focus. Xylopropamine also inhibits the reuptake of these neurotransmitters, prolonging their effects.
Zukünftige Richtungen
There are several future directions for research involving Xylopropamine. One area of interest is the development of new drugs that target the same neurotransmitter systems as Xylopropamine. Another area of interest is the study of the long-term effects of amphetamine use on the brain and body. Finally, research into the use of Xylopropamine as a treatment for certain medical conditions such as attention deficit hyperactivity disorder (ADHD) may also be of interest.
Conclusion:
Xylopropamine is a potent stimulant that has been used in scientific research to study the effects of amphetamines on the human body. It has a similar mechanism of action to other amphetamines and has been found to produce reliable and consistent results in test subjects. Xylopropamine has several advantages for use in lab experiments, but also has limitations due to its status as a controlled substance. Future research into Xylopropamine may involve the development of new drugs targeting the same neurotransmitter systems, the study of long-term effects of amphetamine use, and the use of Xylopropamine as a treatment for medical conditions such as ADHD.
Biochemische Und Physiologische Effekte
Xylopropamine has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. Xylopropamine also increases the release of glucose and fatty acids into the bloodstream, providing the body with energy. It has also been found to increase the release of stress hormones such as cortisol.
Vorteile Und Einschränkungen Für Laborexperimente
Xylopropamine has several advantages for use in lab experiments. It is a potent stimulant that produces a reliable and consistent response in test subjects. It is also relatively easy to synthesize, making it a cost-effective option for researchers. However, Xylopropamine has several limitations. It is a controlled substance, making it difficult to obtain for research purposes. It is also a potent stimulant that can produce adverse effects in test subjects if not used properly.
Synthesemethoden
The synthesis of Xylopropamine involves a series of chemical reactions that transform starting materials into the final product. The synthesis of Xylopropamine is a complex process that requires specialized knowledge and expertise. The most common method of synthesizing Xylopropamine involves the reduction of ephedrine or pseudoephedrine with lithium aluminum hydride. This reaction produces a racemic mixture of Xylopropamine, which can be separated into its enantiomers using chiral chromatography.
Wissenschaftliche Forschungsanwendungen
Xylopropamine has been used in scientific research to study the effects of amphetamines on the human body. It has been found to have a similar mechanism of action to other amphetamines, making it a useful tool for studying the effects of these drugs. Xylopropamine has been used to study the effects of amphetamines on dopamine and norepinephrine release in the brain. It has also been used to study the effects of amphetamines on cognitive function and behavior.
Eigenschaften
CAS-Nummer |
102-31-8 |
|---|---|
Produktname |
Xylopropamine |
Molekularformel |
C11H17N |
Molekulargewicht |
163.26 g/mol |
IUPAC-Name |
1-(3,4-dimethylphenyl)propan-2-amine |
InChI |
InChI=1S/C11H17N/c1-8-4-5-11(6-9(8)2)7-10(3)12/h4-6,10H,7,12H2,1-3H3 |
InChI-Schlüssel |
ZSZUWPRERIPUBM-UHFFFAOYSA-N |
SMILES |
CC1=C(C=C(C=C1)CC(C)N)C |
Kanonische SMILES |
CC1=C(C=C(C=C1)CC(C)N)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



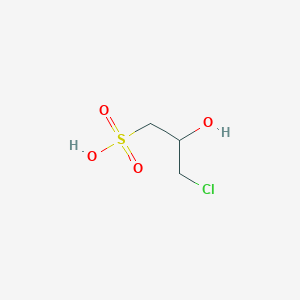
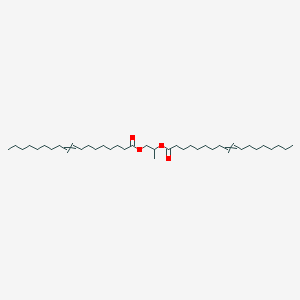
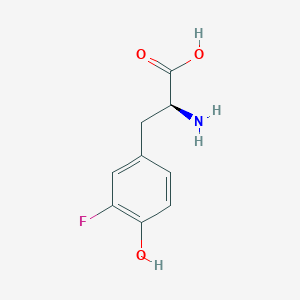
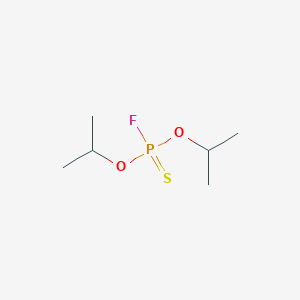


![4-(Methylazaniumyl)-10-oxo-1-[3-(trimethylazaniumyl)propylimino]anthracen-9-olate](/img/structure/B85758.png)
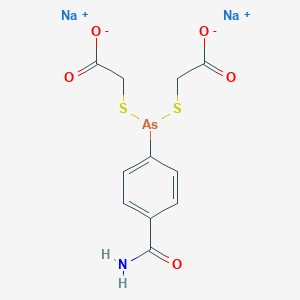

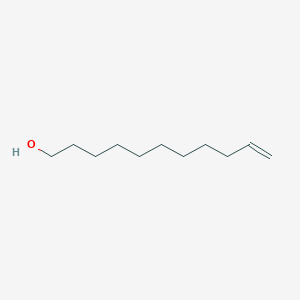
![2-Oxa-6,9-diazabicyclo[10.2.2]hexadeca-12,14,15-triene-5,8-dione, 4-amino-7-benzyl-3-isopropyl-](/img/structure/B85767.png)
